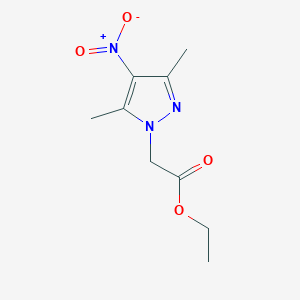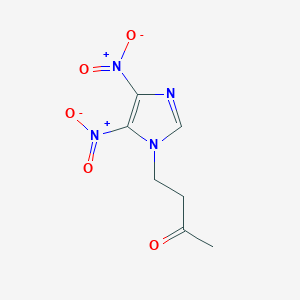![molecular formula C8H9N3O2S B187701 [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea CAS No. 22043-07-8](/img/structure/B187701.png)
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea, also known as HOD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies have suggested that [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer development.
Biochemical And Physiological Effects
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Advantages And Limitations For Lab Experiments
One advantage of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that it is relatively easy to synthesize. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have low toxicity in animal studies. However, one limitation of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea. One area of interest is the development of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the optimization of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea and its potential applications in agriculture and environmental science.
Synthesis Methods
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea can be synthesized by reacting 2-amino-1-cyclohexenecarboxylic acid with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea.
Scientific Research Applications
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential use as a pesticide. In environmental science, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been investigated for its ability to remove heavy metals from contaminated soil and water.
properties
CAS RN |
22043-07-8 |
|---|---|
Product Name |
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea |
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
[(E)-(3,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-1-2-6(12)7(13)3-5/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI Key |
ZNHBWZUFMNGACY-SNAWJCMRSA-N |
Isomeric SMILES |
C\1=CC(=O)C(=C/C1=C/NNC(=S)N)O |
SMILES |
C1=CC(=C(C=C1C=NNC(=S)N)O)O |
Canonical SMILES |
C1=CC(=O)C(=CC1=CNNC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)



![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)

